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Compound of Interest

Compound Name: MRT00033659

Cat. No.: B609328 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological

properties of MRT00033659, a pyrazolo-pyridine analogue identified as a potent, broad-

spectrum kinase inhibitor. This document details its chemical structure, mechanism of action,

and summarizes key quantitative data. Furthermore, it provides detailed experimental

methodologies for the assays cited, offering a valuable resource for researchers in oncology

and cell biology.

Core Compound Information
MRT00033659, with the CAS number 1401731-54-1, is a small molecule inhibitor belonging to

the pyrazolo-pyridine class of compounds. Its chemical and physical properties are

summarized in the table below.
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Property Value

IUPAC Name
N-[3-(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-

yl)phenyl]acetamide[1]

Molecular Formula C₁₅H₁₄N₄O[1][2]

Molecular Weight 266.30 g/mol [1][2]

CAS Number 1401731-54-1[2]

SMILES
CC1=C2C=C(C=NC2=NN1)C3=CC(=CC=C3)N

C(=O)C[1]

Synonyms MRT59, CHEMBL2430323[1]

Mechanism of Action and Biological Activity
MRT00033659 functions as a potent inhibitor of Casein Kinase 1 (CK1) and Checkpoint Kinase

1 (CHK1)[2]. Its inhibitory activity against these kinases leads to the activation of the p53

signaling pathway, a critical tumor suppressor pathway, and the destabilization of the E2F-1

transcription factor, which is involved in cell cycle progression[2]. Notably, MRT00033659 does

not exhibit inhibitory activity against p38α MAPK[2].

The activation of the p53 pathway is a key consequence of MRT00033659 activity. This is

evidenced by the robust and sustained stabilization of p53, MDM2, and p21 proteins observed

in cellular assays[2]. This stabilization can lead to cell cycle arrest and apoptosis, contributing

to the compound's anti-proliferative effects.

Signaling Pathway Diagram
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Caption: Signaling pathway of MRT00033659.
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Quantitative Biological Data
The following table summarizes the key in vitro activities of MRT00033659.

Target Assay Type IC₅₀ (µM) Cell Line Conditions Reference

CK1δ Kinase Assay 0.9 N/A

In vitro

biochemical

assay

[2]

CHK1 Kinase Assay 0.23 N/A

In vitro

biochemical

assay

[2]

- Cell Viability >5 Various

Induces

substantial

cell death at

concentration

s from 5 µM

after 48

hours.

[2]

- Protein Level 0.2 - 5 Various

Induces

stabilization

of p53,

MDM2, and

p21 after 48

hours.

[2]

- Protein Level 0.2 - 5 Various

Induces

destabilizatio

n of E2F-1

after 48

hours.

[2]

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
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In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of MRT00033659
against target kinases.

General Protocol:

Reaction Mixture Preparation: A typical kinase reaction mixture includes the purified kinase

enzyme, a specific peptide substrate, ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP),

and a reaction buffer containing MgCl₂.

Compound Preparation: MRT00033659 is serially diluted to a range of concentrations.

Assay Initiation: The kinase reaction is initiated by adding the ATP solution to the mixture of

enzyme, substrate, and inhibitor.

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a

defined period.

Reaction Termination: The reaction is stopped, often by adding a solution containing EDTA to

chelate the magnesium ions.

Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this

involves separating the phosphorylated substrate from the unreacted ATP, typically by

spotting the reaction mixture onto a phosphocellulose membrane, followed by washing and

scintillation counting. Non-radioactive methods may employ fluorescence or luminescence

detection.

Data Analysis: The percentage of kinase activity inhibition is calculated for each

concentration of MRT00033659. The IC₅₀ value is then determined by fitting the data to a

dose-response curve.

Western Blotting for Protein Stabilization/Destabilization
Objective: To assess the effect of MRT00033659 on the protein levels of p53, MDM2, p21, and

E2F-1.

Protocol:
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Cell Culture and Treatment: Cells are cultured in appropriate media and treated with various

concentrations of MRT00033659 or a vehicle control (e.g., DMSO) for a specified duration

(e.g., 48 hours).

Cell Lysis: After treatment, cells are washed with ice-cold PBS and then lysed using a lysis

buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

Protein Quantification: The total protein concentration in each lysate is determined using a

protein assay, such as the Bradford or BCA assay, to ensure equal loading.

SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample

buffer, denatured by heating, and then separated by size via sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g.,

PVDF or nitrocellulose).

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine

serum albumin in TBST) to prevent non-specific antibody binding.

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for

the target proteins (p53, MDM2, p21, E2F-1) and a loading control (e.g., β-actin or GAPDH)

overnight at 4°C.

Secondary Antibody Incubation: After washing, the membrane is incubated with a

horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary

antibody.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection reagent and an imaging system.

Analysis: The intensity of the protein bands is quantified and normalized to the loading

control to determine the relative changes in protein expression.

Cell Viability Assay
Objective: To evaluate the effect of MRT00033659 on cell proliferation and viability.
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Protocol (using a tetrazolium-based assay like MTT or MTS):

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to

adhere overnight.

Compound Treatment: The culture medium is replaced with fresh medium containing serial

dilutions of MRT00033659 or a vehicle control.

Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a

humidified incubator with 5% CO₂.

Reagent Addition: A tetrazolium salt solution (e.g., MTT or MTS) is added to each well.

Incubation: The plates are incubated for a further 1-4 hours to allow for the conversion of the

tetrazolium salt into a colored formazan product by metabolically active cells.

Solubilization (for MTT assay): If using MTT, a solubilizing agent (e.g., DMSO or a

specialized solubilization buffer) is added to dissolve the formazan crystals. This step is not

required for MTS assays where the product is soluble.

Absorbance Measurement: The absorbance of the colored solution is measured using a

microplate reader at a specific wavelength (e.g., ~570 nm for MTT and ~490 nm for MTS).

Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control

cells.

Experimental Workflow Diagram
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Caption: General experimental workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b609328?utm_src=pdf-body-img
https://www.benchchem.com/product/b609328?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. N-(3-(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl)acetamide | C15H14N4O | CID
66555775 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. MRT00033659 | TargetMol [targetmol.com]
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Pyrazolo-Pyridine Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609328#mrt00033659-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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